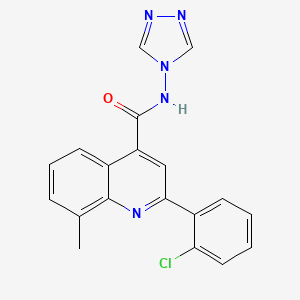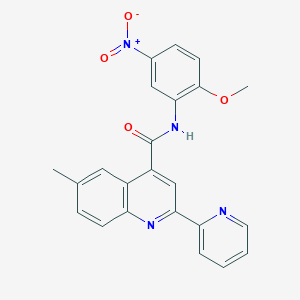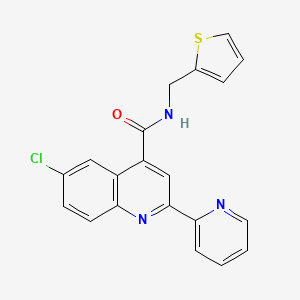
6-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Overview
Description
6-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and has been implicated in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Mechanism of Action
6-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide binds irreversibly to BTK, thereby inhibiting its kinase activity. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of malignant B-cells in vitro and in vivo. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Advantages and Limitations for Lab Experiments
One advantage of 6-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is its specificity for BTK, which minimizes off-target effects. However, this compound has also been shown to inhibit other kinases, such as ITK and Tec, at higher concentrations. Another limitation is the potential for resistance to develop, as has been observed with other BTK inhibitors.
Future Directions
For research on 6-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide include evaluating its efficacy in combination with other anti-cancer agents, such as venetoclax and rituximab. In addition, further studies are needed to determine the optimal dosing and schedule of this compound in clinical trials. Finally, the potential for resistance to develop and strategies to overcome resistance should be investigated.
Scientific Research Applications
6-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells.
properties
IUPAC Name |
6-chloro-2-pyridin-2-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-13-6-7-17-15(10-13)16(20(25)23-12-14-4-3-9-26-14)11-19(24-17)18-5-1-2-8-22-18/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPKKUBGBEJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-bromo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3608021.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3608045.png)
![N-(tert-butyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3608048.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B3608056.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608058.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B3608062.png)
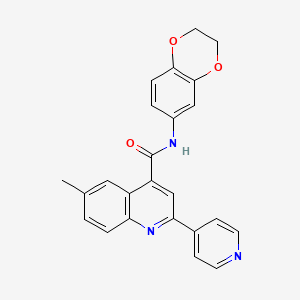
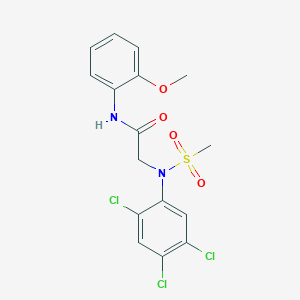
![2-(5-methyl-2-furyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608074.png)
![6-chloro-2-(2-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608080.png)
![7-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608085.png)
